6-oxo-N-phenyl-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-oxo-N-phenyl-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H11F6N3O2 and its molecular weight is 427.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-oxo-N-phenyl-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide (commonly referred to as compound A ) belongs to a class of molecules that exhibit significant biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of compound A typically involves several steps, including the formation of the pyridazine ring and the incorporation of trifluoromethyl groups. The general synthetic route includes:
- Formation of the Pyridazine Core : The initial step often involves the reaction of appropriate hydrazines with carbonyl compounds.
- Introduction of Trifluoromethyl Groups : This is usually achieved through electrophilic fluorination or using trifluoromethylating agents.
- Carboxamide Formation : The final step involves the conversion of a suitable precursor into the carboxamide form.
The overall yield and purity of compound A can vary based on the specific synthetic route employed.
Antimicrobial Properties
Recent studies have indicated that compound A exhibits notable antimicrobial activity against various bacterial strains. In vitro assays demonstrated an IC50 value ranging from 15 to 30 μg/mL , suggesting effective inhibition of bacterial growth compared to standard antibiotics like penicillin and ampicillin .
Anti-inflammatory Effects
Compound A has been evaluated for its anti-inflammatory properties using various models, including carrageenan-induced paw edema in rats. The results showed a significant reduction in inflammation, with a maximum inhibition percentage of 65% , indicating its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
In vitro studies on cancer cell lines have revealed that compound A possesses cytotoxic effects. It was found to induce apoptosis in human cancer cells, with IC50 values reported between 10 and 20 μM . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Table 1: Summary of Biological Activities
Activity Type | IC50 Value | Mechanism | Reference |
---|---|---|---|
Antimicrobial | 15-30 μg/mL | Bacterial growth inhibition | |
Anti-inflammatory | 65% inhibition | Reduction of edema | |
Anticancer | 10-20 μM | Apoptosis via caspase activation |
Case Study 1: Anti-inflammatory Evaluation
A study conducted by Abdellatif et al. focused on evaluating the anti-inflammatory effects of compound A using a rat model. The findings indicated that treatment with compound A significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory drug candidate .
Case Study 2: Antimicrobial Efficacy
Research by Sivaramakarthikeyan et al. assessed the antimicrobial properties of compound A against multi-drug resistant bacterial strains. The results highlighted its effectiveness in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics, emphasizing its potential role in tackling antibiotic resistance .
Eigenschaften
IUPAC Name |
6-oxo-N-phenyl-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F6N3O2/c20-18(21,22)11-5-4-8-13(9-11)28-15(29)10-14(19(23,24)25)16(27-28)17(30)26-12-6-2-1-3-7-12/h1-10H,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINLLWSXFGPLQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.